4-(炔丙基)硫代吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

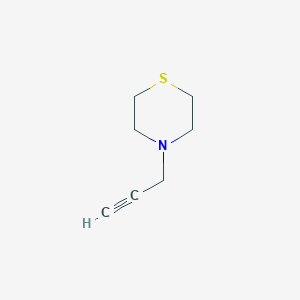

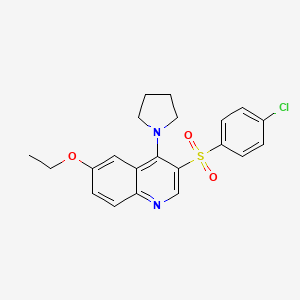

4-(Prop-2-yn-1-yl)thiomorpholine is a chemical compound with the molecular formula C7H11NS . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of 4-(Prop-2-yn-1-yl)thiomorpholine involves a copper(I)-catalyzed one-pot [3+2] cycloaddition of various alkyl halides, sodium azide with 4-(prop-2-yn-1-yl)thiomorpholine . This method was independently pioneered by Fokin et al. in 2004 through dramatic modification of the Huisgen 1,3-dipolar cycloaddition reaction .Molecular Structure Analysis

The molecular structure of 4-(Prop-2-yn-1-yl)thiomorpholine consists of a thiomorpholine ring with a prop-2-yn-1-yl group attached .Chemical Reactions Analysis

4-(Prop-2-yn-1-yl)thiomorpholine is used in the synthesis of novel 1,4-disubstituted 1,2,3-triazoles via copper(I)-catalyzed one-pot [3+2] cycloaddition . This reaction involves the cycloaddition of alkyl halides and sodium azide with 4-(prop-2-yn-1-yl)thiomorpholine .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Prop-2-yn-1-yl)thiomorpholine are not explicitly mentioned in the available literature .科学研究应用

Antimicrobial Activity

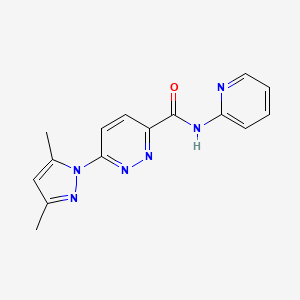

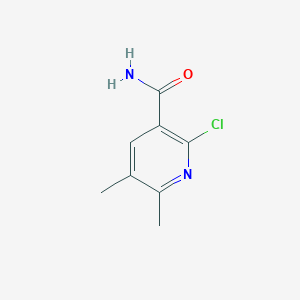

The synthesis of novel 1,4-disubstituted 1,2,3-triazoles involving 4-(Prop-2-yn-1-yl)thiomorpholine has been investigated . These compounds were evaluated for their antimicrobial activity. Notably, compounds 4a, 4b, 4c, 4g, 5a, and 5j demonstrated excellent antibacterial activity against various strains, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Klebsiella pneumoniae, S. aureus, and Bacillus subtilis. Their efficacy surpassed that of standard drugs like penicillin and streptomycin.

Drug Design and Development

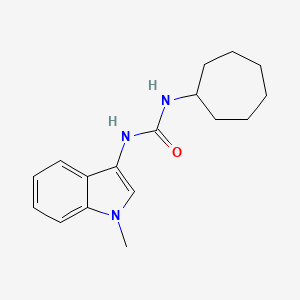

The 1,2,3-triazole moiety, found in compounds like tazobactam , cefatrizine , and carboxyamido-triazole (CAI) , has diverse pharmacological activities . Researchers explore derivatives of 4-(Prop-2-yn-1-yl)thiomorpholine as potential drug candidates. These compounds may exhibit anti-HIV, antimicrobial, anticancer, anti-inflammatory, and kinase-3β inhibitory properties.

Polymerization Kinetics

4-(Prop-2-yn-1-yl)thiomorpholine: derivatives have been studied in polymerization kinetics. Initiators containing protecting groups at reactive propargylic and terminal acetylenic sites were investigated . Understanding these kinetics contributes to materials science and polymer engineering.

Catalysis and Organic Synthesis

The alkyne functionality in 4-(Prop-2-yn-1-yl)thiomorpholine makes it useful in copper-catalyzed reactions. Researchers employ it for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles . This method offers regioselective access to diverse triazole derivatives.

Fluorescent Probes and Imaging Agents

Given the structural features of 4-(Prop-2-yn-1-yl)thiomorpholine , it could serve as a scaffold for designing fluorescent probes or imaging agents. Triazole-containing molecules often exhibit interesting fluorescence properties .

安全和危害

属性

IUPAC Name |

4-prop-2-ynylthiomorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-2-3-8-4-6-9-7-5-8/h1H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOZQMPJMYZMIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCSCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Prop-2-yn-1-yl)thiomorpholine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2371361.png)

![2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2371364.png)

![methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate](/img/structure/B2371365.png)

![5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2371367.png)

![1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2371368.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2371370.png)

![6-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2371375.png)